

Atto 680 NHS Ester: A Technical Guide to Photostability and Thermal Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Atto 680 NHS ester

Cat. No.: B12057088

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atto 680 is a fluorescent dye belonging to the oxazine family, known for its strong absorption in the red spectral region, high fluorescence quantum yield, and excellent thermal and photostability.^{[1][2][3][4][5]} Its NHS (N-Hydroxysuccinimidyl) ester derivative is a widely used tool for the covalent labeling of proteins, nucleic acids, and other biomolecules containing primary amine groups.^{[1][3]} This technical guide provides an in-depth overview of the photostability and thermal stability of **Atto 680 NHS ester**, presenting available data, detailed experimental protocols for stability assessment, and an example of its application in studying cellular signaling pathways.

Core Properties of Atto 680

Atto 680 is a zwitterionic dye with a net electrical charge of zero, which minimizes nonspecific interactions with cellular components.^{[1][2]} Its rigid molecular structure prevents cis-trans isomerization, leading to consistent optical properties largely independent of the solvent and temperature.^[5] Key spectral and photophysical properties are summarized in Table 1.

Property	Value	Reference
Maximum Excitation Wavelength (λ_{ex})	680 nm	[6]
Maximum Emission Wavelength (λ_{em})	700 nm	[6]
Molar Extinction Coefficient (ϵ_{max})	$1.25 \times 10^5 \text{ cm}^{-1} \text{ M}^{-1}$	[1] [6]
Fluorescence Quantum Yield (Φ_f)	0.30	[1] [6]
Fluorescence Lifetime (τ_{fl})	1.7 ns	[1] [6]

Table 1: Core Photophysical Properties of Atto 680. These data represent the fundamental characteristics of the Atto 680 fluorophore.

Photostability of Atto 680 NHS Ester

While Atto 680 is generally cited for its high photostability, specific quantitative data such as the photobleaching quantum yield or half-life under defined illumination conditions are not readily available in the published literature or technical datasheets. However, data from the spectrally similar Atto 647N can serve as a useful proxy to understand the photostability characteristics of this class of dyes.

Disclaimer: The following data is for Atto 647N and is intended to provide a representative example of the photostability of red-emitting Atto dyes. The actual photostability of Atto 680 may vary.

Condition	Photobleaching Half-life (t _{1/2}) in seconds	Reference
PBS	~10	[7]
ROXS Buffer with NaSO ₃	~20	[7]
ROXS Buffer with GodCat	~100	[7]
ROXS Buffer with PCD	~200	[7]

Table 2: Photostability of Atto 647N in Different Imaging Buffers. The photobleaching half-life (t_{1/2}) was normalized to an excitation power density of 1 kW/cm². ROXS (Reducing and Oxidizing System) buffers are commonly used to enhance fluorophore photostability.[\[7\]](#)

Thermal Stability of Atto 680 NHS Ester

Atto 680 NHS ester is characterized by its excellent thermal stability.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) The solid, unconjugated dye is stable for at least three years when stored at -20°C and protected from light and moisture.[\[1\]](#) Solutions of the NHS ester in anhydrous, amine-free solvents like DMSO or DMF should be prepared fresh for each conjugation reaction to avoid hydrolysis.[\[1\]](#) Once conjugated to a biomolecule, the thermal stability of the conjugate is largely determined by the stability of the biomolecule itself. For long-term storage, protein conjugates can be stored at -20°C, and repeated freeze-thaw cycles should be avoided.[\[8\]](#)

Experimental Protocols

Protein Labeling with Atto 680 NHS Ester

This protocol describes a general procedure for labeling proteins with **Atto 680 NHS ester**. The optimal conditions may need to be adjusted for specific proteins.

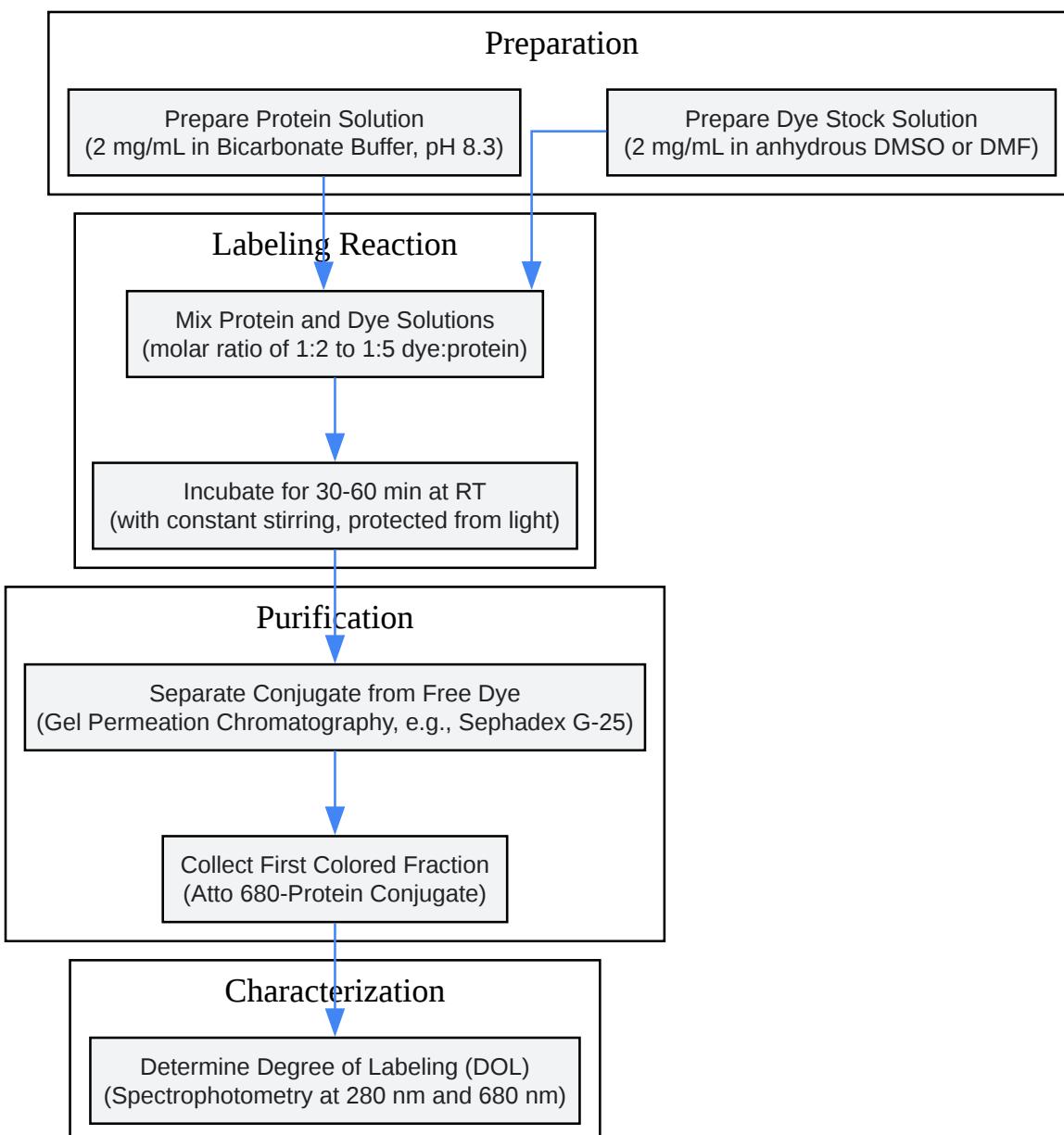
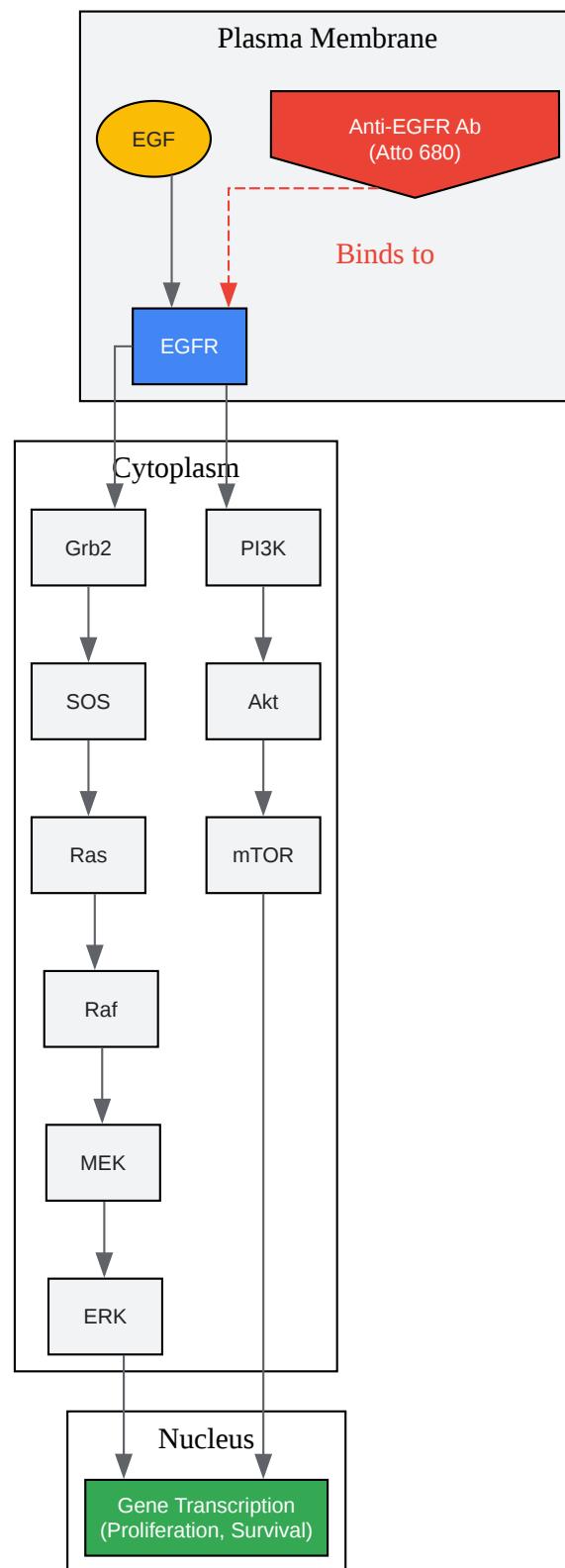


Figure 1: Workflow for labeling proteins with **Atto 680 NHS ester**.

Assessing Photostability

This protocol outlines a method for quantifying the photostability of Atto 680-labeled biomolecules.

[Click to download full resolution via product page](#)


Figure 2: Experimental workflow for assessing the photostability of Atto 680 conjugates.

Application in Signaling Pathway Analysis: EGFR Signaling

Atto 680 NHS ester is a valuable tool for studying cellular signaling pathways through techniques like immunofluorescence. For example, it can be used to label antibodies that target

key proteins in the Epidermal Growth Factor Receptor (EGFR) signaling cascade, allowing for the visualization of their expression and localization.

The EGFR pathway is crucial for regulating cell proliferation, differentiation, and survival.^[9] Its dysregulation is often implicated in cancer.^[9] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades.^{[9][10][11]} An antibody targeting EGFR, labeled with Atto 680, can be used to visualize the receptor on the cell surface and track its internalization upon activation.^[9]

[Click to download full resolution via product page](#)

Figure 3: Simplified EGFR signaling pathway with an Atto 680-labeled antibody for detection.

Conclusion

Atto 680 NHS ester is a high-performance fluorescent probe with excellent general stability. While specific quantitative data on its photostability and thermal degradation kinetics are limited, its robust performance in a wide range of applications, including the study of complex cellular signaling pathways, makes it a valuable tool for researchers in the life sciences. The experimental protocols provided in this guide offer a framework for the consistent and effective use of **Atto 680 NHS ester** in labeling and imaging applications, as well as for its quantitative characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atto-tec.com [atto-tec.com]
- 2. ATTO-TEC GmbH atto-tec.com
- 3. medchemexpress.com [medchemexpress.com]
- 4. ATTO 680 | Products | Leica Microsystems [\[leica-microsystems.com\]](http://leica-microsystems.com)
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. stressmarq.com [stressmarq.com]
- 7. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://PMC.ncbi.nlm.nih.gov)
- 8. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://PMC.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [Atto 680 NHS Ester: A Technical Guide to Photostability and Thermal Stability]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12057088#atto-680-nhs-ester-photostability-and-thermal-stability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com